1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile

Medicinal Chemistry Drug Design Physicochemical Properties

1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile (CAS 1427020-35-6) is a heterocyclic building block featuring a pyrimidine ring directly attached to a cyclobutane ring bearing a nitrile group at the 1‑position. Its molecular formula is C₉H₉N₃ with a molecular weight of 159.19 g/mol.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B13533305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1CC(C1)(C#N)C2=NC=NC=C2
InChIInChI=1S/C9H9N3/c10-6-9(3-1-4-9)8-2-5-11-7-12-8/h2,5,7H,1,3-4H2
InChIKeyRQWKPOQMJMKDDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile: Procurement-Ready Chemical Identity and Baseline Specifications


1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile (CAS 1427020-35-6) is a heterocyclic building block featuring a pyrimidine ring directly attached to a cyclobutane ring bearing a nitrile group at the 1‑position . Its molecular formula is C₉H₉N₃ with a molecular weight of 159.19 g/mol . The compound is commercially available as a research chemical with a purity of ≥98% . It serves primarily as a synthetic intermediate in medicinal chemistry, particularly in the preparation of kinase inhibitors and other bioactive molecules [1].

Why Generic Pyrimidine-Cyclobutane Intermediates Cannot Substitute for 1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile


Within the family of pyrimidine-cyclobutane carbonitriles, the positional isomerism of the pyrimidine attachment point and the presence of the cyclobutane ring profoundly influence molecular conformation, electronic properties, and downstream reactivity . For example, the 4-pyrimidinyl isomer (CAS 1427020-35-6) differs from its 2-pyrimidinyl analog (CAS 1864396-88-2) and 5-pyrimidinyl analog (CAS 1427012-55-2) in the spatial orientation of the nitrogen lone pairs and the dipole moment, which can alter binding affinity to biological targets and the efficiency of subsequent synthetic transformations . Substitution with a pyridinyl analog (e.g., 1-(pyridin-4-yl)cyclobutane-1-carbonitrile, CAS 485828-63-5) replaces the second ring nitrogen with a carbon, further altering hydrogen-bonding capacity and metabolic stability profiles . Generic substitution without empirical verification therefore risks compromising both synthetic yields and biological outcomes.

Quantitative Differentiation Evidence for 1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile Versus Closest Analogs


Molecular Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Comparison: 4-Pyrimidinyl vs. 2-Pyrimidinyl vs. Pyridinyl Analogs

The topological polar surface area (TPSA) and hydrogen-bond acceptor count differ among positional isomers and heterocyclic analogs of cyclobutane carbonitriles. 1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile possesses two pyrimidine nitrogen atoms in a 1,3-relationship, yielding a calculated TPSA of approximately 49.6 Ų with three H-bond acceptors (two pyrimidine N, one nitrile N) . In contrast, 1-(pyridin-4-yl)cyclobutane-1-carbonitrile (CAS 485828-63-5) has only one ring nitrogen, reducing the TPSA to approximately 36.7 Ų and the H-bond acceptor count to two [1]. The 2-pyrimidinyl isomer (CAS 1864396-88-2) places the two nitrogens in a 1,3-relationship relative to the attachment point, altering the dipole moment orientation while maintaining the same TPSA of ~49.6 Ų . These differences directly impact membrane permeability predictions and target-binding pharmacophore compatibility.

Medicinal Chemistry Drug Design Physicochemical Properties

Cyclobutane Ring Conformational Rigidity: Impact on Entropic Binding Penalty Compared to Cyclopropane and Cyclopentane Congeners

The cyclobutane ring in 1-(pyrimidin-4-yl)cyclobutane-1-carbonitrile adopts a puckered conformation with a dihedral angle of approximately 25–30°, providing a balance between rigidity and some degree of conformational flexibility . The cyclopropane analog, 1-(pyrimidin-4-yl)cyclopropane-1-carbonitrile (CAS 1427021-74-6), is fully planar and completely rigid, potentially imposing a lower entropic penalty upon binding but also limiting induced-fit adaptability . The cyclopentane analog would introduce greater conformational freedom with a higher entropic binding cost. The cyclobutane scaffold occupies an intermediate position that may be optimal for balancing preorganization and adaptability in kinase ATP-binding pockets [1].

Conformational Analysis Scaffold Design Ligand Efficiency

Patent-Documented Utility as a Synthetic Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleosides

Patent literature explicitly identifies 1-(pyrimidin-4-yl)cyclobutane-1-carbonitrile as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines with more complex structures, highlighting advantages of simple and safe operational processes, mild reaction conditions, and convenience for industrial production [1]. This specific synthetic utility is tied to the 4-pyrimidinyl substitution pattern, which directs the regiochemistry of subsequent functionalization at the 5-position of the pyrimidine ring. The 2-pyrimidinyl isomer (CAS 1864396-88-2) would direct electrophilic substitution to different positions, yielding different final products .

Antiviral Research Nucleoside Synthesis Process Chemistry

Kinase Inhibitor Scaffold Potential: Structural Relationship to Reported CDK and JAK Inhibitor Chemotypes

Compounds containing pyrimidine-cyclobutane carbonitrile motifs have been reported as Janus kinase (JAK) inhibitors, with cyclobutane and methylcyclobutane derivatives claimed for the treatment of inflammatory, autoimmune, and myeloproliferative disorders [1]. Additionally, pyrimidine-4-carbonitrile derivatives have shown activity against cyclin-dependent kinases (CDKs), with IC₅₀ values in the nanomolar range for structurally related chemotypes (e.g., CDK4 IC₅₀ = 37 nM and CDK6 IC₅₀ = 61 nM for a related pyrimidine-carbonitrile scaffold) [2]. While no direct IC₅₀ data are publicly available for 1-(pyrimidin-4-yl)cyclobutane-1-carbonitrile itself, the 4-pyrimidinyl attachment pattern in this compound matches the pharmacophoric requirements of ATP-competitive kinase inhibitors, positioning it as a privileged building block for kinase-focused libraries [3].

Kinase Inhibition Oncology Immunology

Commercial Availability and Purity: Direct Comparator Analysis of Cyclobutane-Pyrimidine Carbonitrile Isomers

1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile (CAS 1427020-35-6) is commercially available at ≥98% purity from multiple suppliers, with documented pricing and lead times . In comparison, the 2-pyrimidinyl isomer (CAS 1864396-88-2) is also available at 95–98% purity but from fewer vendors, potentially leading to longer procurement timelines . The pyridinyl analog (CAS 485828-63-5) is available at ≥95% purity but at a higher price point in the European market (~€211 for standard quantities) . The 5-pyrimidinyl isomer (CAS 1427012-55-2) has limited commercial availability, often requiring custom synthesis . For procurement workflows requiring reliable supply and competitive pricing of the 4-pyrimidinyl isomer specifically, this compound currently offers the most favorable availability profile among its closest positional isomers.

Chemical Procurement Supply Chain Quality Control

Optimal Procurement and Research Application Scenarios for 1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile


Antiviral Nucleoside Drug Discovery: Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleosides

Medicinal chemistry teams pursuing novel antiviral nucleoside analogs should procure the 4-pyrimidinyl isomer specifically, as patent disclosures confirm its utility as an intermediate for synthesizing 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The 4-pyrimidinyl attachment directs regioselective functionalization at the 5-position, which is inaccessible using the 2-pyrimidinyl or 5-pyrimidinyl isomers. The mild reaction conditions and industrial scalability documented in the patent further support its use in process chemistry development [1].

Kinase Inhibitor Lead Generation: Scaffold for ATP-Competitive Inhibitor Libraries

The pyrimidine-cyclobutane carbonitrile core matches the pharmacophoric requirements of ATP-competitive kinase inhibitors [2]. Research groups targeting JAK, CDK, or EGFR kinases can use this building block to construct focused libraries, leveraging the nanomolar potency precedent established by structurally related pyrimidine-carbonitrile chemotypes (e.g., CDK4 IC₅₀ = 37 nM) [3]. The cyclobutane ring provides a conformational profile intermediate between cyclopropane and cyclopentane analogs, potentially optimizing ligand efficiency indices [4].

Fragment-Based Drug Discovery (FBDD): Low-Molecular-Weight Scaffold with Three H-Bond Acceptors

With a molecular weight of only 159.19 g/mol and three hydrogen-bond acceptor sites (two pyrimidine N, one nitrile N), this compound meets fragment-like physicochemical criteria . Compared to the pyridinyl analog (2 H-bond acceptors, MW 158.2), the additional pyrimidine nitrogen provides an extra hydrogen-bonding anchor point for target engagement, making the 4-pyrimidinyl isomer preferable for fragment screens where maximizing polar interactions per Dalton is critical [5].

Supply Chain Risk Mitigation: Prioritizing the Isomer with Broadest Commercial Availability

For organizations requiring reliable, multi-source supply of pyrimidine-cyclobutane carbonitrile building blocks, the 4-pyrimidinyl isomer (CAS 1427020-35-6) currently offers the most favorable procurement profile, with ≥98% purity available from multiple vendors . In contrast, the 5-pyrimidinyl isomer (CAS 1427012-55-2) often requires custom synthesis, and the pyridinyl analog (CAS 485828-63-5) commands a higher price point (~€211) . Procurement teams should qualify the 4-pyrimidinyl isomer as the primary supply chain node for this chemical class.

Quote Request

Request a Quote for 1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.